![molecular formula C21H26O11 B028267 Acetagastrodine CAS No. 105054-56-6](/img/structure/B28267.png)
Acetagastrodine
Overview
Description
Acetagastrodine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of histamine H2 receptor antagonists.
Mechanism of Action
Acetagastrodine acts as a competitive antagonist of the histamine H2 receptor. It binds to the receptor, preventing histamine from binding and activating the receptor. This results in a decrease in gastric acid secretion and a reduction in inflammation.
Biochemical and Physiological Effects:
Acetagastrodine has been shown to have several biochemical and physiological effects. It decreases the production of gastric acid, which can lead to a reduction in the symptoms of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Acetagastrodine also reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and associated symptoms. Additionally, Acetagastrodine has been shown to have anti-cancer properties, which may be due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
Acetagastrodine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying histamine H2 receptor signaling pathways. However, Acetagastrodine also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on Acetagastrodine. One area of interest is its potential use in cancer therapy. Further studies are needed to investigate its anti-cancer properties and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of inflammatory disorders. Studies are needed to investigate its anti-inflammatory properties and to determine its effectiveness in vivo. Additionally, further studies are needed to investigate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
Acetagastrodine can be synthesized by reacting 2,3-dihydro-1H-imidazo[2,1-b][1,3]thiazole with 2-bromoethanol in the presence of a base. The reaction yields Acetagastrodine as a white solid, which can be purified by recrystallization.
Scientific Research Applications
Acetagastrodine has been extensively studied for its potential application in various therapeutic areas, including gastric acid secretion, inflammation, and cancer. It has been shown to inhibit gastric acid secretion by blocking histamine H2 receptors on parietal cells in the stomach. Acetagastrodine also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, Acetagastrodine has been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDVDQXCUHOED-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214509 | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetagastrodine | |
CAS RN |
64291-41-4 | |
Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetagastrodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAGASTRODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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